
5,6-Dimethoxy-1H-indol-1-amine
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Overview
Description
5,6-Dimethoxy-1H-indol-1-amine: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1H-indol-1-amine typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other cyclization reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Neurodegenerative Disease Research
Alzheimer's Disease Treatment
Recent studies have highlighted the efficacy of 5,6-dimethoxy-1H-indol-1-amine derivatives in treating Alzheimer's disease. A notable compound, AP5, which incorporates the 5,6-dimethoxy moiety, has been shown to inhibit acetylcholinesterase (AChE) activity and reduce amyloid-beta (Aβ) plaque deposition. The compound demonstrated significant neuroprotective effects by promoting microglial phagocytosis of Aβ and reducing neuroinflammation in APP/PS1 mouse models of Alzheimer’s disease .
Parameter | Value |
---|---|
AChE Inhibition | Yes |
Aβ Plaque Reduction | Significant |
Oral Bioavailability | 67.2% |
Brain Penetrance | >10% |
Antiviral Applications
HIV Fusion Inhibitors
In the context of antiviral research, compounds based on the indole structure have been developed as fusion inhibitors against HIV-1. The structure-activity relationship (SAR) studies have shown that certain indole derivatives exhibit potent activity against cell–cell and virus–cell fusion processes. For instance, compounds derived from this compound have been evaluated for their ability to inhibit HIV fusion with submicromolar activity .
Compound | EC50 (nM) | Activity |
---|---|---|
Compound 6j | 200 | Effective against multiple HIV strains |
Compound 6k | 250-460 | High potency against resistant strains |
Cancer Research
Anticancer Properties
The indole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can act as protein kinase inhibitors, targeting pathways involved in cancer proliferation. For example, compounds synthesized with this scaffold have shown promising results in inhibiting EGFR and BRAFV600E, which are critical in various cancers .
Target | IC50 (nM) | Cell Line Tested |
---|---|---|
EGFR | 32 | Various cancer cell lines |
BRAFV600E | 45 | Melanoma cell lines |
Analytical Applications
Chromatographic Techniques
In analytical chemistry, the separation and analysis of this compound can be achieved using high-performance liquid chromatography (HPLC). This method allows for the effective isolation of the compound from mixtures and is essential for pharmacokinetic studies .
Case Study: AP5 in Alzheimer's Disease
A study conducted on AP5 demonstrated its ability to significantly reduce cognitive deficits in APP/PS1 mice through its multifaceted action on AChE inhibition and anti-inflammatory properties. The findings suggest that AP5 could be a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .
Case Study: Indole Derivatives Against HIV
Another study focused on the synthesis and biological evaluation of indole derivatives showed that modifications to the indole structure could enhance antiviral activity against HIV. The most active compounds were found to inhibit both cell–cell and virus–cell fusion effectively, indicating their potential as therapeutic agents against HIV infections .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1H-indol-1-amine involves its interaction with various molecular targets. The indole ring system can bind to receptors and enzymes, modulating their activity. This interaction can affect cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Indole: The parent compound with a simpler structure.
5-Methoxy-1H-indol-1-amine: A derivative with a single methoxy group.
6-Methoxy-1H-indol-1-amine: Another derivative with a methoxy group at a different position.
Uniqueness: 5,6-Dimethoxy-1H-indol-1-amine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5,6-dimethoxyindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3 |
InChI Key |
NEFRMBASPIIITD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2N)OC |
Origin of Product |
United States |
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